Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate
Overview
Description
“Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate”, also known as MSAB, is a complex chemical compound. It is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Molecular Structure Analysis
The molecular formula of MSAB is C15H15NO4S . It has an average mass of 305.349 Da and a monoisotopic mass of 305.072174 Da . The structure of this compound includes a benzoate group, a methylsulfonyl group, and an amino group, which are all attached to a benzene ring .Chemical Reactions Analysis
MSAB is known to interact with β-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription . It targets β-catenin via direct affinity interaction within the C-terminal two thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation .Physical and Chemical Properties Analysis
MSAB is a powder that can range in color from off-white to purple . It is soluble in DMSO at a concentration of 25 mg/mL . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
This compound is an important intermediate in the synthesis of various pharmaceuticals and chemicals. For example, it has been identified as a key intermediate in the synthesis of Tianeptine, a well-known antidepressant, showcasing its importance in pharmaceutical manufacturing processes. The synthesis involves several steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, with the final product's structure confirmed through IR, MS, and ^1H-NMR techniques (Yang Jian-she, 2009).
Chemical Reactions and Optimization
Research on the optimization of reaction conditions for related compounds demonstrates the importance of this class of chemicals in improving industrial production efficiency. Studies have shown that optimizing molar ratios, reaction times, and temperatures can significantly enhance yields of related intermediates, which are crucial for the synthesis of drugs like sulpiride (W. Xu, C. Guo, Tao Li, Si-Quan Liu, 2018).
Structural Analysis and Molecular Design
The compound and its derivatives are also studied for their structural properties and potential in drug design. For instance, studies on isomeric structures have led to insights into hydrogen bonding patterns, which are crucial for understanding drug-receptor interactions (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007). These findings are essential for designing drugs with improved efficacy and selectivity.
Enzymatic Resolution and Drug Precursors
The enzymatic resolution of related compounds to obtain enantiomerically pure substances is a critical aspect of drug synthesis, allowing for the preparation of more effective pharmaceutical agents. The use of specific enzymatic processes to resolve racemic mixtures into their enantiomerically pure components exemplifies the application of this compound in creating precursors for antibiotics like thiamphenicol and florfenicol (B. Kaptein, T. J. G. M. V. Dooren, W. Boesten, T. Sonke, A. Duchateau, and Quirinus B. Broxterman, J. Kamphuis, 1998).
Mechanism of Action
MSAB selectively inhibits against Wnt signaling-dependent proliferation of cancer cells (IC50 <6 μM), while exhibiting little efficacy in Wnt-independent cultures (<10% inhibition at 10 μM) . Likewise, daily intraperitoneal injection (10-20 mg/kg/day) is efficacious in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice, while exhibiting little efficacy against the Wnt-independent H460 tumor growth .
Properties
IUPAC Name |
methyl 4-[(3-methyl-N-methylsulfonylanilino)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-5-4-6-16(11-13)18(23(3,20)21)12-14-7-9-15(10-8-14)17(19)22-2/h4-11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAUQHZPYOZFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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